molecular formula C7H4ClN5O2 B2745742 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine CAS No. 1832583-40-0

3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine

Cat. No.: B2745742
CAS No.: 1832583-40-0
M. Wt: 225.59
InChI Key: UOVBIABPHJGCHB-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (CAS: 1832583-40-0) is a heterocyclic compound featuring a pyridine backbone substituted with chloro (Cl), nitro (NO₂), and 1,2,3-triazol-2-yl groups. Its molecular formula is C₇H₄ClN₅O₂ (MW: 225.59 g/mol), and it is stored under dry conditions at 2–8°C . (2001) . This compound’s structural complexity and functional diversity make it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name

3-chloro-5-nitro-2-(triazol-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN5O2/c8-6-3-5(13(14)15)4-9-7(6)12-10-1-2-11-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVBIABPHJGCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Methodologies and Experimental Protocols

NAS-Based Synthesis from 2-Chloro-5-nitropyridine

Preparation of 2-Chloro-5-nitropyridine

The precursor 2-chloro-5-nitropyridine is synthesized via a three-step sequence involving nitration, hydrolysis, and chlorination:

  • Nitration : 2-Aminopyridine is treated with concentrated sulfuric acid and nitric acid at 0–5°C to yield 2-amino-5-nitropyridine.
  • Diazotization and Hydrolysis : The amino group is converted to a hydroxyl group via diazotization with NaNO₂/HCl, followed by thermal hydrolysis.
  • Chlorination : Phosphorus oxychloride (POCl₃) mediates the replacement of the hydroxyl group with chlorine at 120–125°C for 5–8 hours.

Cycloaddition-Based Routes

Azide-Alkyne Cycloaddition
  • Azide Preparation : 2-Azido-5-nitropyridine is synthesized by treating 2-chloro-5-nitropyridine with sodium azide (NaN₃) in DMSO at 60°C for 24 hours.
  • Cycloaddition : The azide reacts with phenylacetylene under Cu(I) catalysis (CuSO₄·5H₂O, sodium ascorbate) to form the triazole ring:
    $$
    \text{2-Azido-5-nitropyridine + Phenylacetylene} \xrightarrow{\text{Cu(I)}} \text{3-Chloro-5-nitro-2-(2H-triazol-2-yl)pyridine}
    $$
    Yield : 75–80%.

Comparative Analysis of Methods

Parameter NAS Route Cycloaddition Route
Steps 2 3
Overall Yield 82–88% 60–75%
Reaction Time 12–24 hours 24–48 hours
Safety Concerns Low (no azides) High (azide handling)
Scalability Excellent Moderate

The NAS route outperforms cycloaddition in yield and simplicity, though the latter offers modularity for triazole derivatives.

Optimization and Mechanistic Insights

Solvent and Base Effects in NAS

  • Solvent : Dichloromethane (DCM) and dimethylformamide (DMF) are optimal, balancing substrate solubility and reaction rate.
  • Base : Potassium carbonate minimizes side reactions (e.g., hydrolysis) compared to stronger bases like NaOH.

Regioselectivity in Cycloaddition

The Cu(I)-catalyzed reaction favors the 1,4-disubstituted triazole (2H-isomer) due to electronic directing effects of the nitro group.

Industrial-Scale Considerations

Waste Management

  • NAS Route : Chloride byproducts are neutralized with aqueous NaOH, yielding innocuous NaCl.
  • Cycloaddition Route : Copper residues require chelation (EDTA) prior to disposal.

Cost Analysis

Component Cost (USD/kg)
2-Chloro-5-nitropyridine 120–150
1H-1,2,3-Triazole 200–250
CuSO₄·5H₂O 10–15

The NAS route reduces raw material costs by 30% compared to cycloaddition.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine has been evaluated for its efficacy against various bacterial strains. Studies show that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The presence of the nitro group is believed to enhance its cytotoxic effects by generating reactive oxygen species (ROS) within the cells .

Tuberculosis Treatment
Recent studies have explored the development of 1,2,4-triazole compounds for treating tuberculosis (TB). 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine derivatives have shown promising results in inhibiting Mycobacterium tuberculosis with low micromolar potency . This highlights its potential as a lead compound in TB drug development.

Agricultural Applications

Fungicides
The triazole ring is known for its fungicidal properties. Compounds similar to 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine have been utilized in agricultural practices to control fungal pathogens affecting crops. These compounds disrupt fungal cell membrane synthesis, leading to effective disease management in various plants .

Materials Science

Polymer Chemistry
In materials science, the incorporation of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine into polymer matrices has been studied for enhancing thermal stability and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer synthesis, which can improve the durability of materials used in various applications .

Mechanism of Action

The mechanism of action of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of electron-withdrawing substituents (Cl, NO₂) and the 1,2,3-triazole ring. Key comparisons include:

Compound Name Substituents/Functional Groups Molecular Formula Key Features
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine Cl, NO₂, 1,2,3-triazol-2-yl C₇H₄ClN₅O₂ High reactivity due to nitro group; triazole enhances binding affinity
2-Chloro-N-methylnicotinamide Cl, methylamide (-CONHCH₃) C₇H₇ClN₂O Amide group enables hydrogen bonding; simpler structure
5-Nitro-2-(1H-1,2,3-triazol-1-yl)pyridine NO₂, 1,2,3-triazol-1-yl C₇H₅N₅O₂ Positional isomerism (1H vs. 2H triazole) alters electronic properties

Key Observations :

  • The nitro group in the target compound increases electrophilicity, making it suitable for nucleophilic substitution reactions.
  • The 2H-triazole isomer (vs. 1H) may exhibit distinct hydrogen-bonding patterns, influencing crystal packing or biological interactions .
  • Compared to 2-chloro-N-methylnicotinamide, the target’s triazole and nitro groups expand its utility in medicinal chemistry (e.g., kinase inhibition) .

Commercial Availability and Pricing

Pricing data from CymitQuimica (2025) highlights cost differences influenced by synthetic complexity and demand :

Compound 1g Price (€) 5g Price (€)
3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine 136.00 580.00
2-Chloro-N-methylnicotinamide 72.00 96.00

The target compound’s higher cost reflects its intricate synthesis (e.g., multiple protection/deprotection steps for nitro and triazole groups) compared to simpler amide derivatives.

Biological Activity

3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a pyridine ring substituted with a chloro group, a nitro group, and a triazole moiety, which contributes to its unique properties and potential applications in medicinal chemistry and other scientific fields.

  • Molecular Formula: C7_7H4_4ClN5_5O2_2
  • Molecular Weight: 225.59 g/mol
  • Boiling Point: 408.4 ± 55.0 °C (predicted)
  • Density: 1.76 ± 0.1 g/cm³ (predicted)
  • pKa: -4.26 ± 0.29 (predicted)

The biological activity of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine is primarily attributed to the interactions facilitated by its nitro and triazole groups. These functional groups can engage with various biological targets, potentially altering cellular functions and pathways. However, the specific primary targets of this compound remain largely unknown, indicating a need for further research.

Biological Activities

Antimicrobial Activity:
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. For instance, studies have shown that related triazole derivatives possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically fall within the range of 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects:
In vitro studies have suggested that derivatives similar to 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, certain compounds in related studies demonstrated IC50 values against COX-2 ranging from 23.8 to 42.1 μM . This suggests that the compound could potentially be developed as an anti-inflammatory agent.

Potential Applications in Medicinal Chemistry:
Due to its structural characteristics, the compound serves as a valuable building block for synthesizing various biologically active compounds aimed at treating inflammatory diseases and infections. Its unique combination of functional groups enhances its reactivity and interaction with biological systems.

Comparative Analysis

The following table summarizes the structural comparisons between 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine and similar compounds:

Compound NameStructureUnique Features
5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine StructureContains an amine group; potential for different biological activity.
3-(1H-1,2,4-Triazol-3-yl)pyridine StructureLacks the nitro group; different reactivity profile.
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole StructureAmino substitution alters interaction dynamics.

The unique combination of chloro and nitro groups along with the triazole ring distinguishes this compound from its analogs.

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized several triazole derivatives based on the structural framework of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine and evaluated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial potency compared to the parent compound.

Case Study 2: Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory potential of this compound by assessing its effect on COX enzyme inhibition in vitro. The study found that modifications to the nitro group could lead to enhanced inhibition of COX enzymes compared to standard anti-inflammatory drugs like indomethacin.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Chloro-5-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine?

  • Methodological Answer : Synthesis optimization should focus on:

  • Regioselectivity : The triazole ring (2H-1,2,3-triazol-2-yl) can form via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring minimal byproducts. Adjust stoichiometry of azide and alkyne precursors to favor the desired regiochemistry .
  • Nitro Group Stability : Use low temperatures (<50°C) during nitration to prevent decomposition. Monitor reaction progress via HPLC to detect intermediates like 5-nitropyridine derivatives .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates unreacted starting materials and nitro-substituted impurities .

Q. How can standard spectroscopic techniques resolve structural ambiguities in this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR can distinguish between pyridine and triazole protons. The deshielded proton at C-2 (pyridine) appears as a singlet (~8.5–9.0 ppm), while triazole protons resonate at ~7.8–8.2 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]+^+ at m/z 240.0234 (calculated for C7_7H5_5ClN6_6O2_2), distinguishing it from isomers .
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm1^{-1} and ~1350 cm^{-1) confirm successful nitration .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the nitro and triazole groups on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to map electron density. The nitro group at C-5 withdraws electrons, making C-4 electrophilic, while the triazole at C-2 donates electrons via conjugation, stabilizing the pyridine ring .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks. The nitro group lowers LUMO energy, enhancing reactivity toward nucleophiles .

Q. What strategies address contradictory crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • X-ray Crystallography : If NMR suggests planar geometry but crystallography shows distortion, refine SHELXL parameters (e.g., ADPs, hydrogen bonding constraints) to resolve discrepancies. Twinning or disorder in crystals may require alternative space groups .
  • Dynamic NMR : For temperature-dependent spectral changes (e.g., triazole tautomerism), perform variable-temperature 1^1H NMR (25–80°C) to study rotational barriers and confirm dominant tautomers .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :

  • Triazole Modifications : Replace the 2H-triazole with 1H-triazole to alter hydrogen-bonding capacity. Assess antibacterial activity via MIC assays against S. aureus (see triazole-pyridine derivatives in ).
  • Nitro Group Substitution : Replace -NO2_2 with -CF3_3 to improve lipophilicity. Compare logP values (HPLC-derived) and cytotoxicity (MTT assays) to optimize pharmacokinetics .

Practical and Safety Considerations

Q. What protocols mitigate hazards during large-scale synthesis?

  • Methodological Answer :

  • Thermal Stability : Conduct DSC/TGA to identify exothermic decomposition thresholds. For nitration steps, use jacketed reactors with <50°C cooling to prevent runaway reactions .
  • Waste Management : Neutralize acidic byproducts (e.g., HNO3_3) with NaHCO3_3 before disposal. Trap volatile intermediates (e.g., Cl^-) via scrubbers containing NaOH .

Q. How can impurities from synthetic intermediates be quantified and controlled?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column (gradient: 10–90% acetonitrile in H2_2O + 0.1% formic acid) to resolve impurities. Track m/z 226.1 (chlorinated byproduct) and m/z 214.0 (de-nitrated analog) .
  • QbD Approach : Apply design-of-experiments (DoE) to optimize reaction time, temperature, and catalyst loading, reducing impurity levels to <0.1% .

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